molecular formula C9H5NO4 B13994419 5-Hydroxyquinoline-2,7,8(1h)-trione CAS No. 15544-54-4

5-Hydroxyquinoline-2,7,8(1h)-trione

Cat. No.: B13994419
CAS No.: 15544-54-4
M. Wt: 191.14 g/mol
InChI Key: ILESTJVGWALRFD-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-2,7,8(1h)-trione is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyquinoline-2,7,8(1h)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of 2-aminobenzamide derivatives: This method involves the reaction of 2-aminobenzamide with suitable reagents to form the quinoline ring.

    Oxidative cyclization: This involves the oxidation of suitable precursors to form the trione structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyquinoline-2,7,8(1h)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the trione to corresponding diols or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinoline-2,7,8-trione derivatives.

    Reduction: Formation of quinoline-2,7,8-diol derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxyquinoline-2,7,8(1h)-trione involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor interaction: Binding to receptors and modulating their activity.

    Pathway modulation: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    8-Hydroxyquinoline: A well-known derivative with various applications.

    2,4-Dihydroxyquinoline: Another derivative with distinct properties.

Uniqueness

5-Hydroxyquinoline-2,7,8(1h)-trione is unique due to its specific trione structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

15544-54-4

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

5-hydroxy-1H-quinoline-2,7,8-trione

InChI

InChI=1S/C9H5NO4/c11-5-3-6(12)9(14)8-4(5)1-2-7(13)10-8/h1-3,11H,(H,10,13)

InChI Key

ILESTJVGWALRFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=O)C2=O)O

Origin of Product

United States

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